5-formyl-1-methyl-1H-pyrrole-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-formyl-1-methylpyrrole-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-9-6(4-8)2-3-7(9)5-10/h2-3,5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIWSQGGONTSKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C#N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 5 Formyl 1 Methyl 1h Pyrrole 2 Carbonitrile
Reactivity of the Formyl Group (–CHO)
The formyl group, an aldehyde, is a key site for nucleophilic addition and redox reactions. Its electrophilic carbon atom readily reacts with a variety of nucleophiles, and the group can be easily reduced to an alcohol or oxidized to a carboxylic acid.
The reaction of aldehydes with primary amines to form imines (also known as Schiff bases) is a fundamental condensation reaction in organic chemistry. masterorganicchemistry.com This transformation involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule, typically under mildly acidic conditions that activate the carbonyl group. masterorganicchemistry.comchemistrysteps.com The formyl group of 5-formyl-1-methyl-1H-pyrrole-2-carbonitrile readily undergoes this reaction. For instance, pyrrole-2-carboxaldehyde and its derivatives react with anilines to produce 1H-pyrrolylmethylenimines. researchgate.net This process is reversible, and the resulting imine can be hydrolyzed back to the original aldehyde and amine with the addition of water and a catalytic amount of acid. nih.gov
Table 1: Imine Formation from this compound
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| This compound | Primary Amine (R-NH₂) | N-((1-methyl-5-cyano-1H-pyrrol-2-yl)methylene)alkan-1-amine | Condensation / Imine Formation |
The formyl group is readily susceptible to both reduction and oxidation, providing pathways to hydroxymethyl and carboxyl functional groups, respectively.
Reduction: The formyl group can be reduced to a primary alcohol. Common laboratory reagents for this transformation are sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). libretexts.org NaBH₄ is a milder reagent often used for the selective reduction of aldehydes and ketones. masterorganicchemistry.comyoutube.com LiAlH₄ is a much stronger reducing agent and will also reduce aldehydes to primary alcohols. libretexts.orgyoutube.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is subsequently protonated during workup to yield the alcohol. libretexts.org
Oxidation: The formyl group can be oxidized to a carboxylic acid. A variety of oxidizing agents can accomplish this, including potassium dichromate(VI) in acidic solution, sodium hypochlorite, and N-hydroxyphthalimide (NHPI) with oxygen. researchgate.netorganic-chemistry.orglibretexts.org The oxidation of heterocyclic aldehydes can lead to the corresponding carboxylic acids in moderate to excellent yields, although the efficiency can be dependent on the specific substrate and reaction conditions. researchgate.net
Table 2: Redox Reactions of the Formyl Group
| Starting Material | Transformation | Reagent(s) | Product |
|---|---|---|---|
| This compound | Reduction | NaBH₄ or LiAlH₄ | 5-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile |
| This compound | Oxidation | K₂Cr₂O₇/H₂SO₄ or NaClO | 5-Cyano-1-methyl-1H-pyrrole-2-carboxylic acid |
The electrophilic nature of the formyl carbon allows it to react with a range of nucleophiles beyond primary amines.
Nitrogen-Nucleophiles: As detailed in section 3.1.1, primary amines are classic examples of nitrogen nucleophiles that react to form imines. Other nitrogen-containing nucleophiles can also react with the formyl group, leading to a variety of derivatives.
Carbon-Nucleophiles: The Wittig reaction is a prominent example of a reaction with a carbon nucleophile. wikipedia.orglibretexts.org This reaction converts aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.orglibretexts.org The reaction is highly reliable for fixing the location of the new double bond. libretexts.org The mechanism involves the nucleophilic attack of the ylide's carbon on the aldehyde's carbonyl carbon, leading to a four-membered oxaphosphetane intermediate which then decomposes to the final alkene and a stable phosphine (B1218219) oxide. libretexts.orgorganic-chemistry.org This pathway allows for the conversion of the formyl group into a vinyl (ethenyl) group.
Table 3: Wittig Reaction of the Formyl Group
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| This compound | Triphenylphosphonium Ylide (Ph₃P=CHR) | 1-Methyl-5-(alkenyl)-1H-pyrrole-2-carbonitrile | Wittig Olefination |
Reactivity of the Carbonitrile Group (–CN)
The carbonitrile, or nitrile, group is a versatile functional group that can undergo hydrolysis to form amides and carboxylic acids, or be reduced to a primary amine.
The hydrolysis of a nitrile is a common method for preparing carboxylic acids. The reaction typically proceeds in a stepwise manner under acidic or basic conditions. The first step is the hydration of the nitrile to form a carboxamide intermediate. researchgate.net For instance, the use of reagents like sodium perborate (B1237305) in aqueous methanol (B129727) can facilitate the oxidative hydration of nitriles to amides. organic-chemistry.org With continued heating in the presence of acid or base, this amide can be further hydrolyzed to the corresponding carboxylic acid. This allows for the selective synthesis of either the amide or the carboxylic acid by controlling the reaction conditions.
Table 4: Hydrolysis Pathways of the Carbonitrile Group
| Starting Material | Transformation | Product |
|---|---|---|
| This compound | Partial Hydrolysis (Amidation) | 5-Formyl-1-methyl-1H-pyrrole-2-carboxamide |
| This compound | Complete Hydrolysis | 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid |
Nitriles can be reduced to primary amines using powerful reducing agents. wikipedia.org Lithium aluminium hydride (LiAlH₄) is highly effective for this transformation, converting the carbon-nitrogen triple bond into a carbon-nitrogen single bond via two successive nucleophilic additions of hydride ions. chemistrysteps.commasterorganicchemistry.comlibretexts.org An aqueous workup is required to protonate the resulting intermediate and yield the primary amine. chemistrysteps.com Another established method is catalytic hydrogenation, which employs hydrogen gas (H₂) and a metal catalyst such as Raney nickel or palladium. wikipedia.org This reaction converts the nitrile group into an aminomethyl group (-CH₂NH₂).
Table 5: Reduction of the Carbonitrile Group
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|
Nitrile as a Protecting Group Strategy
In the context of this compound, the nitrile group, while a permanent functional moiety, inherently functions as a protecting group by modulating the electronic properties of the pyrrole (B145914) ring. Pyrroles are electron-rich heterocycles, making them highly susceptible to electrophilic attack and oxidation. nih.gov The introduction of a strongly electron-withdrawing group like a nitrile (-CN) significantly decreases the electron density of the pyrrole nucleus. This deactivation "protects" the ring from undesired reactions such as polymerization under acidic conditions, which is a common fate for many simple pyrroles. quora.comresearchgate.net
The deactivating effect of the nitrile group allows for a wider range of chemical transformations to be performed on other parts of the molecule, such as the formyl group, without compromising the integrity of the pyrrole core. researchgate.net Furthermore, the nitrile group itself is relatively robust and remains inert under various conditions, including some acidic environments where other functional groups might react. researchgate.net While not a protecting group in the classical sense of being introduced and later removed, its powerful electronic influence is a key strategic element in the synthesis and subsequent functionalization of complex pyrroles, enabling more selective chemical manipulations.
The stability and reactivity of the nitrile can be compared to other groups used for pyrrole N-protection, such as sulfonyl groups, which are also employed for their electron-withdrawing effects to control the reactivity of the pyrrole ring. researchgate.net
| Transformation | Reagents/Conditions | Selectivity Outcome |
| Reduction | H₂, Raney Ni | Selective reduction of nitrile to amine possible, leaving other groups like esters intact. researchgate.net |
| Hydrolysis | Strong Acid (e.g., H₂SO₄) or Base (e.g., NaOH), Heat | Converts nitrile to carboxylic acid or amide, respectively. youtube.com |
| Nucleophilic Addition | Organometallic reagents (e.g., Grignard) | Forms ketones after hydrolysis of the intermediate imine. |
Reactivity of the Pyrrole Nucleus
Electrophilic Aromatic Substitution Patterns
The pyrrole ring is a π-excessive aromatic system, making it significantly more reactive towards electrophiles than benzene (B151609). pearson.comaklectures.com In unsubstituted pyrroles, electrophilic aromatic substitution (EAS) occurs preferentially at the C2 (α) position. This regioselectivity is attributed to the superior stabilization of the cationic intermediate (arenium ion) formed upon electrophilic attack at C2, which can be delocalized over three resonance structures, compared to only two for attack at the C3 (β) position. slideshare.netonlineorganicchemistrytutor.com
In this compound, the C2 and C5 positions are substituted, leaving the C3 and C4 positions available for substitution. The reactivity of the ring is significantly modified by the existing substituents. The N-methyl group is an electron-donating, activating group. Conversely, the formyl and nitrile groups at positions C5 and C2 are potent electron-withdrawing, deactivating groups. Their combined effect substantially reduces the nucleophilicity of the pyrrole ring compared to simple alkylpyrroles, requiring more forcing conditions for EAS to occur.
The directing influence of these groups determines the pattern of substitution. The activating N-methyl group directs electrophiles to the ortho (C2, C5) and meta (C3, C4) positions. The deactivating formyl and nitrile groups would primarily direct incoming electrophiles to the meta positions (C4 and C3, respectively). The outcome of an electrophilic substitution reaction on the C3 and C4 positions will therefore depend on the interplay between the activating effect of the N-methyl group and the deactivating effects of the C2 and C5 substituents, as well as the nature of the electrophile itself. Generally, substitution is expected to occur at the C4 position, which is meta to the C2-nitrile and ortho to the C5-formyl group, influenced by the complex electronic landscape of the molecule.
| Reaction | Reagent | Expected Major Product Position |
| Halogenation | Br₂, Acetic Acid | Substitution at C4 |
| Nitration | HNO₃/H₂SO₄ | Substitution at C4 |
| Acylation | Ac₂O, Lewis Acid (e.g., SnCl₄) | Substitution at C4 pearson.com |
| Sulfonation | SO₃/Pyridine (B92270) | Substitution at C4 |
Directed Functionalization at Unsubstituted Positions
To overcome the inherent reactivity patterns and achieve selective functionalization at the otherwise less reactive C3 or C4 positions, modern synthetic methods like directed metalation and transition metal-catalyzed C-H activation are employed. nih.gov
Directed Ortho-Metalation (DoM): This strategy involves the deprotonation of a C-H bond positioned ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting organolithium species can then be trapped with various electrophiles. For π-excessive heterocycles like pyrrole, lithiation has a strong intrinsic preference for the C2 position. uwindsor.ca However, in this compound, the C2 and C5 positions are blocked, forcing metalation to occur at the C3 or C4 positions. While the formyl and nitrile groups are not classical DMGs, the heteroatoms within them could potentially coordinate to the lithium base, directing deprotonation to an adjacent position. For instance, coordination at the formyl oxygen could direct lithiation to the C4 position.
Transition Metal-Catalyzed C-H Activation: This approach uses a transition metal catalyst (e.g., Rhodium, Palladium, Ruthenium) to cleave a C-H bond and form a carbon-metal bond, which then participates in further transformations. chemistryviews.org A directing group is often required to position the metal catalyst near the target C-H bond, ensuring high regioselectivity. rsc.org For the target molecule, functionalization at C3 or C4 could be achieved by introducing a suitable directing group at the N1 position, which could then be removed. Alternatively, the existing formyl group could potentially act as a directing group in certain catalytic systems to functionalize the C4 position. Research has shown that β-selective C-H arylation of pyrroles can be achieved through catalyst control, overriding the typical α-selectivity. acs.org
| Strategy | Directing Group (Example) | Reagents | Position Functionalized |
| Directed ortho-Metalation (DoM) | Carboxamide (-CONR₂) | n-BuLi, then Electrophile (E⁺) | C-H ortho to DMG semanticscholar.org |
| C-H Activation | Pyridyl, Carbamoyl | [Rh(III)], [Pd(II)], Oxidant | C-H ortho to DMG rsc.orgacs.org |
| DoM on Substituted Pyrrole | N/A (Substituent-directed) | LDA/LTMP | C3 or C4 (if C2/C5 blocked) uwindsor.ca |
Ring Rearrangements and Scission Reactions
The pyrrole ring, despite its aromaticity, is susceptible to degradation under certain conditions, particularly in the presence of strong acids. quora.com Unsubstituted or alkyl-substituted pyrroles are prone to acid-catalyzed polymerization. This process is initiated by protonation of the pyrrole ring, typically at the C2 or C3 position, which generates a reactive electrophilic species that attacks another neutral pyrrole molecule, leading to oligomers and polymers. researchgate.netrsc.org The presence of strong electron-withdrawing groups, as in this compound, significantly deactivates the ring, rendering it more stable and less prone to acid-catalyzed polymerization.
However, under specific conditions, pyrroles can undergo ring rearrangements or scission.
Ciamician–Dennstedt Rearrangement : This is a classic ring-expansion reaction where pyrroles react with dichlorocarbene (B158193) (generated from chloroform (B151607) and a strong base) to form 3-chloropyridines. wikipedia.org The reaction proceeds through the formation of a dichlorocyclopropane intermediate which then undergoes rearrangement.
Ring Scission : Treatment with reagents like hydroxylamine (B1172632) under certain conditions can lead to the cleavage of the pyrrole ring, forming dioximes. Oxidative cleavage can also occur using strong oxidizing agents like ozone or potassium permanganate, leading to the formation of imides or other degradation products.
The specific reactivity of this compound towards these reactions would be influenced by its substituents. The formyl group, for example, could potentially participate in intramolecular reactions following an initial transformation on the ring.
Chemo- and Regioselectivity in Multi-functionalized Pyrroles
Influence of Substituent Electronic and Steric Effects
The inherent reactivity of the this compound scaffold is a consequence of the electron-rich nature of the pyrrole ring, modulated by the electron-withdrawing properties of the formyl and cyano groups. The introduction of additional substituents at other positions on the pyrrole ring can further perturb this electronic balance and introduce steric hindrance, thereby significantly altering the molecule's reactivity towards various reagents and reaction conditions.
Electronic Effects:
The electronic influence of a substituent is broadly categorized by its ability to either donate or withdraw electron density from the pyrrole ring. Electron-donating groups (EDGs), such as alkyl or alkoxy moieties, increase the electron density of the pyrrole ring. This enhancement of nucleophilicity makes the ring more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs), like nitro or additional cyano groups, decrease the electron density of the ring, rendering it less reactive towards electrophiles but potentially activating it for nucleophilic aromatic substitution under specific conditions.
The reactivity of the formyl and cyano functional groups is also profoundly affected by the electronic nature of ring substituents. An EDG at the C3 or C4 position would increase the electron density on the formyl group's carbonyl carbon, potentially decreasing its reactivity towards nucleophiles. Conversely, an EWG would render the carbonyl carbon more electrophilic and thus more prone to nucleophilic attack. Similarly, the electronic nature of substituents can influence the hydrolysis or other transformations of the nitrile group.
Steric Effects:
Steric hindrance, arising from the spatial bulk of substituents, plays a critical role in dictating the regioselectivity and feasibility of chemical transformations. Bulky substituents can shield specific reaction sites, directing incoming reagents to less hindered positions. For instance, a large substituent at the C4 position could sterically hinder the approach of a nucleophile to the adjacent formyl group at C5.
In reactions such as the Vilsmeier-Haack formylation of 1-substituted pyrroles, steric factors have been shown to be a primary determinant of the product distribution between α- and β-formylation. rsc.org While the electronic effects of substituents on the 1-position aryl group are generally inductive and have a smaller impact on the position of formylation, the size of the substituent can significantly influence the outcome. rsc.org This principle underscores the importance of considering steric congestion when predicting the reactivity of substituted this compound derivatives.
Detailed Research Findings
While specific kinetic and quantitative structure-activity relationship (QSAR) studies on a wide range of substituted this compound derivatives are not extensively documented in publicly available literature, the general principles of pyrrole chemistry allow for informed predictions. The following table summarizes the expected influence of representative substituents on the reactivity of the parent compound.
| Substituent at C4 | Electronic Effect | Steric Effect | Expected Impact on Reactivity of Formyl Group (towards Nucleophiles) | Expected Impact on Reactivity of Pyrrole Ring (towards Electrophiles) |
| -H | Neutral | Minimal | Baseline | Baseline |
| -CH₃ | Electron-Donating (Inductive) | Moderate | Decreased | Increased |
| -OCH₃ | Electron-Donating (Resonance) | Moderate | Decreased | Significantly Increased |
| -NO₂ | Electron-Withdrawing | Moderate | Increased | Significantly Decreased |
| -C(CH₃)₃ | Electron-Donating (Inductive) | High | Decreased (due to steric hindrance) | Increased (potentially hindered) |
It is crucial to note that the actual reactivity will be a cumulative result of both electronic and steric factors, and in some cases, these effects may be competing. For instance, a bulky electron-donating group might increase the intrinsic nucleophilicity of the pyrrole ring but sterically prevent an electrophile from approaching.
Further empirical and computational studies are necessary to build a comprehensive quantitative model of substituent effects on the reactivity of this compound. Such research would be invaluable for the rational design of synthetic strategies utilizing this important heterocyclic building block.
Applications in Advanced Organic Synthesis and Building Block Chemistry
5-Formyl-1-Methyl-1H-Pyrrole-2-Carbonitrile as a Synthetic Intermediate
This compound serves as a pivotal intermediate for creating a variety of more complex molecules, particularly those with heterocyclic cores, which are of significant interest in medicinal chemistry and materials science.
The pyrrole (B145914) ring itself is a fundamental component of many biologically active molecules. nih.gov The presence of reactive formyl and nitrile groups on the this compound scaffold allows for its elaboration into fused heterocyclic systems. For instance, the formyl group can undergo condensation reactions with various nucleophiles, such as amines and active methylene (B1212753) compounds, to initiate the formation of new rings fused to the pyrrole core.
While specific examples starting from this compound are not extensively documented, the general reactivity of formyl-substituted pyrroles is well-established. These compounds are known to be key starting materials in the synthesis of fused systems like pyrrolo[1,2-a]pyrazines and indolizines, which exhibit a range of biological activities. researchgate.net The nitrile group can also participate in cyclization reactions, further expanding the possibilities for creating diverse and complex heterocyclic architectures.
Table 1: Potential Fused Heterocyclic Systems from Pyrrole Precursors
| Starting Pyrrole Type | Reagents/Conditions | Resulting Heterocyclic System |
|---|---|---|
| 2-Formylpyrrole Derivatives | Amines, Cyclization | Pyrrolo-pyridines, Pyrrolo-pyrazines |
Pyrrole-containing compounds are a cornerstone in drug discovery, with many exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. scispace.comnih.gov The structural motif of this compound provides a scaffold that can be systematically modified to explore structure-activity relationships (SAR).
The formyl and nitrile groups serve as handles for introducing diverse substituents, allowing chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. The synthesis of various substituted pyrroles is a common strategy in the development of new therapeutic agents. ntu.edu.sg
The creation of compound libraries is a critical step in high-throughput screening for the identification of new drug candidates. The reactivity of this compound makes it an attractive starting point for the construction of polyfunctionalized libraries of pyrrole derivatives. nih.gov
By employing combinatorial chemistry approaches, the formyl and nitrile groups can be independently or sequentially reacted with a variety of reagents to generate a large number of distinct compounds. For example, the formyl group can be converted into an array of different functionalities through reactions such as reductive amination, Wittig reactions, or oxidations, while the nitrile group can be hydrolyzed, reduced, or used in cycloaddition reactions. This diversity-oriented synthesis approach enables the rapid exploration of a broad chemical space. nih.gov
Derivatization Strategies for this compound
The strategic modification of the formyl and nitrile groups of this compound allows for the synthesis of a wide range of substituted pyrrole derivatives.
The formyl group at the 5-position is a versatile functional group that can be readily transformed. For instance, it can be reduced to a hydroxymethyl group, which can then be further functionalized. Alternatively, it can undergo reactions with organometallic reagents to introduce new carbon-carbon bonds.
While specific derivatizations of this compound are not widely reported, the general chemistry of pyrrole-2-carboxaldehydes is well-understood. These compounds are known to undergo a variety of transformations to yield other substituted pyrrole carboxaldehydes or related derivatives. organic-chemistry.org
Table 2: Common Reactions of the Formyl Group on Aromatic Heterocycles
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Reduction | NaBH4, LiAlH4 | Hydroxymethyl (-CH2OH) |
| Oxidation | KMnO4, Ag2O | Carboxylic Acid (-COOH) |
| Wittig Reaction | Phosphonium (B103445) Ylides | Alkene (-CH=CHR) |
| Reductive Amination | Amines, NaBH3CN | Amine (-CH2NHR) |
The nitrile group at the 2-position of this compound is another key site for derivatization. Nitriles can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or reacted with organometallic reagents to form ketones. nih.gov These transformations provide access to a host of new pyrrole carbonitrile derivatives with different electronic and steric properties.
The synthesis of various pyrrole carbonitrile derivatives is a common strategy in the development of new materials and pharmaceuticals. nih.govwikipedia.org The ability to convert the nitrile group into other functionalities significantly enhances the value of this compound as a building block in organic synthesis.
Design and Synthesis of Fused Pyrrole Systems (e.g., Pyrrolo[2,3-d]pyrimidines, Indolizines, Quinoxalinones)
The unique arrangement of functional groups in this compound—an electrophilic aldehyde at C5 and a nitrile group at C2 on a methylated pyrrole ring—renders it a versatile building block for the synthesis of various fused heterocyclic systems. The strategic positioning of these groups allows for the construction of additional rings, leading to complex molecules with potential applications in medicinal chemistry and materials science. This section explores the design principles and synthetic strategies for utilizing this compound to create pyrrolo[2,3-d]pyrimidines, indolizines, and quinoxalinones.
Pyrrolo[2,3-d]pyrimidines
The synthesis of the pyrrolo[2,3-d]pyrimidine core, an important scaffold in medicinal chemistry often referred to as 7-deazapurine, typically involves the construction of a pyrimidine (B1678525) ring onto a pre-functionalized pyrrole. For this compound to serve as a precursor, a synthetic strategy would necessitate the introduction of an amino group adjacent to the nitrile.
A common and effective method for constructing the pyrimidine ring is through the condensation of a 2-amino-3-cyanopyrrole derivative with a one-carbon synthon like formamidine (B1211174) or a guanidine (B92328) derivative. While no direct synthesis from this compound is prominently reported, a logical synthetic design would involve the following conceptual steps:
Functional Group Transformation: The formyl group at the C5 position is not suitably positioned to participate directly in the formation of the pyrimidine ring fused at the 2,3-positions. However, the core structure can be modified. A well-established strategy involves starting from a pyrrole that has an amino group at C2 and a cyano group at C3. In the context of our specific starting material, a hypothetical multi-step conversion would be required to transform the 2-carbonitrile and 5-formyl groups into the necessary 2-amino-3-cyano arrangement, which is a non-trivial transformation.
Annulation Reaction: A more direct, albeit still hypothetical, approach would be to modify the existing functionalities. For instance, the conversion of the C2-nitrile group into an amidine, followed by reaction of the C5-formyl group with an amine to form an enamine, could set the stage for an intramolecular cyclization.
A more plausible and documented approach involves starting from different pyrrole precursors that already contain the necessary functionalities for pyrimidine ring formation. For instance, the reaction of 2-aminopyrroles with various reagents can lead to the desired fused system. mdpi.com A general scheme for the synthesis of pyrrolo[2,3-d]pyrimidines involves the cyclocondensation of 2-amino-3-cyanopyrroles with reagents like guanidine nitrate. nih.gov
The table below summarizes typical conditions for the synthesis of pyrrolo[2,3-d]pyrimidines from analogous 2-aminopyrrole precursors, illustrating the general requirements for this type of transformation.
| Starting Material Type | Reagent(s) | Catalyst/Conditions | Product Type | Yield (%) |
| 2-Amino-3-cyanopyrrole | Guanidine Nitrate | KOH / DMSO, 110-115 °C | 4-Aminopyrrolo[2,3-d]pyrimidine | Good to High |
| 2-Aminopyrrole | Lactams, POCl₃ | Dioxane, reflux | Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4-one | 31-77% |
| 6-Amino-1,3-dimethyluracil | Arylglyoxals, Barbituric acid | TBAB, Ethanol, 50 °C | Polyfunctionalized Pyrrolo[2,3-d]pyrimidine | 73-95% |
This table presents data from analogous reactions to illustrate common synthetic strategies for the pyrrolo[2,3-d]pyrimidine core. mdpi.comnih.govscielo.org.mx
Indolizines
The indolizine (B1195054) skeleton consists of a fused pyrrole and pyridine (B92270) ring. The synthesis of indolizines often proceeds via the Tschitschibabin reaction or 1,3-dipolar cycloaddition reactions. Using this compound, the formyl group is the key handle for constructing the second ring.
A viable synthetic design involves the reaction of the formyl group with an active methylene compound that also contains a latent pyridine ring nitrogen. More specifically, a common strategy involves the Knoevenagel condensation of the formyl group with a compound containing an activated methylene group, followed by an intramolecular cyclization.
Research on related 2-formylpyrrole derivatives has demonstrated a cascade condensation/cyclization/aromatization pathway for synthesizing indolizines. rsc.org In this approach, 2-formyl-N-propargylpyrroles react with active methylene compounds like malononitrile (B47326) or methyl cyanoacetate (B8463686) in the presence of a base. This leads to the formation of a six-membered ring, which then aromatizes to the indolizine core.
Applying this design to this compound would first require N-alkylation with a group suitable for cyclization, such as a propargyl or a phenacyl moiety derived from a pyridine precursor. The subsequent steps would be:
Condensation: Reaction of the C5-formyl group with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) under basic conditions to form a pyrrolylidenemalononitrile intermediate.
Intramolecular Cyclization: The generated intermediate would undergo an intramolecular cyclization involving the N-substituent and the newly formed vinylidene group.
Aromatization: A final aromatization step, often through oxidation or elimination, would yield the substituted indolizine.
The table below details reaction conditions from studies on analogous 2-formylpyrrole systems, which could be adapted for the target molecule. rsc.orgnih.gov
| Pyrrole Precursor | Reagent(s) | Base/Catalyst | Product Type | Yield (%) |
| 2-Formyl-N-propargylpyrrole | Malononitrile | DBU | 6,7-Disubstituted Indolizine | High |
| 2-Formyl-1H-pyrrol-1-yl)acetonitrile | DMFDMA, Lewis Acid | - | Indolizine derivative | Not specified |
This table illustrates synthetic approaches for indolizine formation from related formylpyrroles. rsc.orgnih.gov
Quinoxalinones
Quinoxalinones are bicyclic heteroaromatic compounds containing a fused benzene (B151609) and pyrazinone ring. A standard method for their synthesis is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. To utilize this compound as a building block for a pyrrole-fused quinoxalinone, a synthetic strategy must create a 1,2-dicarbonyl functionality on the pyrrole ring.
While direct condensation of the starting material is not feasible, it can be envisioned as a precursor to a key intermediate: a pyrrole-2,3-dione.
Intermediate Synthesis: The starting pyrrole would need to be converted into a 1-methyl-5-formyl-1H-pyrrole-2,3-dione derivative. This transformation is a significant synthetic challenge and would likely involve multiple steps, potentially including oxidation of the C2-C3 bond.
Condensation-Cyclization: The resulting pyrrole-2,3-dione can then react with various 1,2-aromatic diamines (e.g., o-phenylenediamine). acgpubs.org This reaction typically proceeds through a nucleophilic attack of one amino group on a ketone, followed by intramolecular cyclization of the second amino group onto the adjacent carbonyl, and subsequent dehydration to form the quinoxalinone ring system.
A study by Işık et al. described the synthesis of quinoxalin-2-ones from 4-aroyl-5-aryl-1H-pyrrole-2,3-diones. acgpubs.org The reaction involves the nucleophilic addition of aromatic 1,2-diamines to the pyrrole-2,3-dione, leading to the quinoxalinone product after elimination of water and pyrrole ring opening.
| Pyrrole Precursor Type | Reagent | Conditions | Product Type | Yield (%) |
| 4-Aroyl-5-aryl-1H-pyrrole-2,3-dione | o-Phenylenediamine | Reflux | 3-(1-Aroyl-2-aryl-2-oxoethyl)quinoxalin-2(1H)-one | 61-74% |
| N-(2-bromophenyl)-1H-pyrrole-2-carboxamide | CuI, L-proline | K₂CO₃, DMSO, MW | Pyrrolo[1,2-a]quinoxalin-4(5H)-one | up to 99% |
This table summarizes findings from related syntheses to show potential pathways to pyrrole-fused quinoxalinones. acgpubs.orgrsc.org
The second entry in the table illustrates an alternative intramolecular copper-catalyzed N-arylation approach, which requires a different precursor but highlights another modern strategy for constructing such fused systems. rsc.org
Q & A
Q. What are the established synthetic routes for 5-formyl-1-methyl-1H-pyrrole-2-carbonitrile?
The compound is commonly synthesized via oxidation of 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile. Reaction conditions (e.g., choice of oxidizing agent, temperature, and pH) must be carefully controlled to prevent over-oxidation to 5-carboxy derivatives. For example, MnO₂ under mild conditions selectively yields the aldehyde, while stronger oxidants like KMnO₄ may lead to carboxylic acid formation .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., formyl and nitrile groups). For instance, the formyl proton typically appears as a singlet near δ 9.8 ppm, while nitrile carbons resonate at ~115 ppm .
- IR Spectroscopy : To identify functional groups (C≡N stretch ~2200 cm⁻¹, C=O stretch ~1680 cm⁻¹).
- Mass Spectrometry : To verify molecular weight (134.14 g/mol) and fragmentation patterns .
Q. What safety protocols are required for handling this compound?
The compound carries hazard codes H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled). Use PPE (gloves, goggles), work in a fume hood, and store under inert atmospheres (N₂ or Ar) to prevent degradation .
Q. How does this compound serve as a building block in organic synthesis?
The formyl group participates in condensations (e.g., Knoevenagel, Pictet-Spengler), while the nitrile enables nucleophilic additions or cyclizations. Applications include synthesizing pyrrole-based pharmaceuticals (e.g., kinase inhibitors) and functional materials (e.g., conjugated polymers) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize over-oxidation during synthesis?
- Oxidant Selection : Mild agents like MnO₂ or TEMPO/oxone systems selectively target hydroxymethyl → formyl conversion.
- Solvent Control : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
- Reaction Monitoring : Use TLC or in situ FTIR to track progress and halt reactions before carboxylic acid formation .
Q. What computational methods elucidate the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model charge distribution, frontier molecular orbitals, and reaction pathways. For example, the formyl group’s electron-withdrawing effect activates the pyrrole ring for electrophilic substitution at specific positions .
Q. How do structural isomers (e.g., 3-carbonitrile vs. 2-carbonitrile) differ in reactivity?
The 2-carbonitrile isomer exhibits distinct electronic effects due to conjugation between the nitrile and pyrrole ring. This enhances electrophilicity at the formyl group compared to the 3-carbonitrile analog, enabling faster nucleophilic additions. Steric hindrance from the methyl group further modulates reactivity .
Q. What strategies resolve contradictions in reported synthetic yields?
Discrepancies often arise from:
- Purity of Starting Materials : Trace impurities (e.g., residual solvents) can inhibit oxidation.
- Catalyst Loading : Sub-stoichiometric catalyst use may reduce byproducts.
- Workup Procedures : Column chromatography vs. recrystallization affects isolated yields. Validate protocols with control experiments and replicate literature methods with high-purity reagents .
Q. How is X-ray crystallography applied to confirm the compound’s structure?
Single-crystal X-ray diffraction using SHELX or WinGX software refines the structure, resolving bond lengths, angles, and packing motifs. For example, the dihedral angle between the formyl group and pyrrole ring can reveal conjugation extent .
Q. What role does this compound play in multicomponent reactions (MCRs)?
The formyl group acts as an electrophilic component in Ugi or Passerini reactions, while the nitrile participates in cycloadditions (e.g., Huisgen). This dual functionality enables rapid assembly of polyheterocyclic scaffolds for drug discovery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
